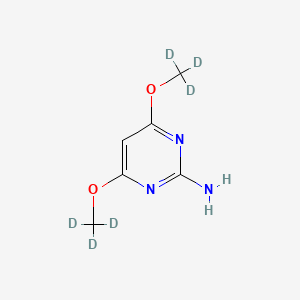

2-氨基-4,6-二甲氧嘧啶-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4,6-dimethoxypyrimidine is identified as a degradation product of sulfosulphuron in agricultural soil by ESI LC-MS/MS analysis . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum by liquid chromatography-mass spectrometry .

Synthesis Analysis

A novel synthesis route of 2-Amino-4,6-dimethoxypyrimidine (ADM) was put forward using malononitrile as the raw material . The influence of reactant ratio, temperature, and time on product quality and yield was explored . Another method for preparing 2-Amino-4,6-dimethoxypyrimidine involves the reaction of malononitrile with methanol and hydrogen chloride .Molecular Structure Analysis

The molecular formula of 2-Amino-4,6-dimethoxypyrimidine is C6H9N3O2 . Its molecular weight is 155.1546 .Chemical Reactions Analysis

2-Amino-4,6-dimethoxypyrimidine has been used in the preparation of cocrystal 2-amino-4,6-dimethoxypyrimidine-anthranilic acid (1/1) . It has also been synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .Physical And Chemical Properties Analysis

The melting point of 2-Amino-4,6-dimethoxypyrimidine is 94-96 °C (lit.) . It has a molecular weight of 155.15 . The compound has been demonstrated to be suitable for use in optical device fabrication, with optical transparency of 55% in the entire visible region, a lower cut-off wavelength at 228 nm, and a bandgap at 5.2 eV .科学研究应用

Cocrystal Formation and Hydrogen Bonding

2-Amino-4,6-dimethoxypyrimidine is suitable for use in the preparation of cocrystals. These cocrystals often involve interactions with other molecules through hydrogen bonding. For instance, it forms cocrystals with anthranilic acid, where the amino group of 2-amino-4,6-dimethoxypyrimidine interacts with the carboxylic group of anthranilic acid via N-H⋯O and O-H⋯N hydrogen bonds .

Degradation Product Identification

In the realm of environmental chemistry, 2-amino-4,6-dimethoxypyrimidine serves as an indicator. It has been identified as a degradation product of sulfosulphuron in agricultural soil using ESI LC-MS/MS analysis. Additionally, it was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum through liquid chromatography-mass spectrometry .

作用机制

Target of Action

2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

As an intermediate of sulfonylurea herbicides, it likely interacts with its targets to inhibit their function, leading to the desired herbicidal, antimicrobial, and insecticidal effects .

Biochemical Pathways

ADM affects the biochemical pathways related to the function of sulfonylurea herbicides and thiourea compounds . The downstream effects of these pathways include high activity, broad spectrum, low dosage, low toxicity, and high selectivity .

Result of Action

The molecular and cellular effects of ADM’s action are primarily related to its role as an intermediate in the synthesis of sulfonylurea herbicides and thiourea compounds . These compounds have high activity, broad spectrum, low dosage, low toxicity, and high selectivity .

Action Environment

The action, efficacy, and stability of ADM can be influenced by various environmental factors. For instance, the synthesis process of ADM requires specific reactant ratios, temperatures, and times for optimal product quality and yield . Furthermore, certain safety risks and environmental concerns are associated with the synthesis process .

安全和危害

2-Amino-4,6-dimethoxypyrimidine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .

未来方向

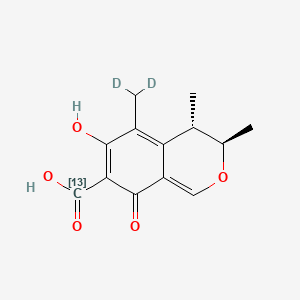

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

属性

IUPAC Name |

4,6-bis(trideuteriomethoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRCHIUUKWBLR-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)N)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746992 |

Source

|

| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-92-5 |

Source

|

| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)